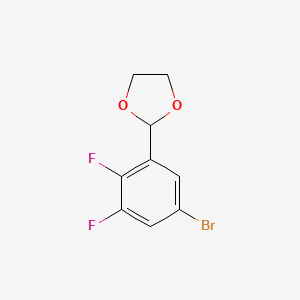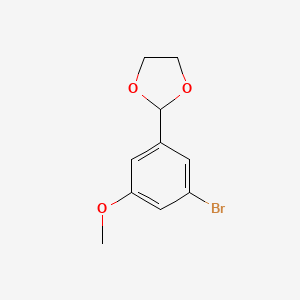
2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane
説明
The compound “2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane” is a derivative of "2-(3-Bromo-5-methoxyphenyl)acetonitrile" . The latter is a liquid or semi-solid compound with a molecular weight of 226.07 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound “2-(3-Bromo-5-methoxyphenyl)acetonitrile” has been synthesized . The synthesis process involves several steps, including a Suzuki–Miyaura coupling reaction .Physical And Chemical Properties Analysis
The related compound “2-(3-Bromo-5-methoxyphenyl)acetonitrile” is a liquid or semi-solid at room temperature . It has a molecular weight of 226.07 .科学的研究の応用
Sustainable Solvent Applications
2-Methyloxolane (2-MeOx) has been explored as a bio-based solvent for the extraction of natural products and food ingredients, emphasizing its environmental and economic advantages over conventional petroleum-based solvents like hexane. This research showcases the push towards greener extraction technologies in plant-based chemistry (Rapinel et al., 2020).
Mechanisms of Chemical Transformations
Research on β-O-4 bond cleavage in lignin model compounds during acidolysis provides insight into the chemical transformations relevant to the bio-refinery field, highlighting the importance of understanding the chemical mechanisms for developing new industrial processes and materials (Yokoyama, 2015).
Environmental and Health Assessments
Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) , which share structural similarities with brominated compounds found in "2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane," assess their trace occurrence in brominated flame retardants and potential toxicological effects, drawing attention to the environmental and health impacts of these compounds (Mennear & Lee, 1994).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity have been reviewed, emphasizing the importance of accurate evaluation of bioactivities and clinical efficacy of compounds with potential antioxidant properties, like those derivable from methoxyphenyl groups (Munteanu & Apetrei, 2021).
Safety and Hazards
The related compound “2-(3-Bromo-5-methoxyphenyl)acetonitrile” has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-5-7(4-8(11)6-9)10-13-2-3-14-10/h4-6,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALFXIABYPDZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260607 | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2221811-97-6 | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-5-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221811-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)

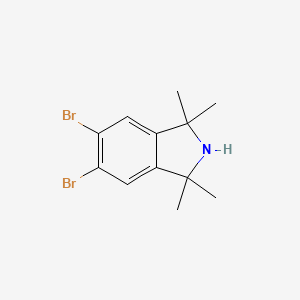
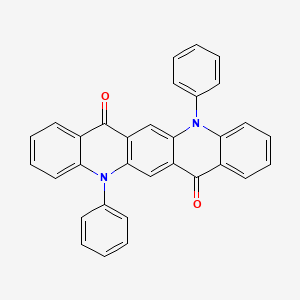

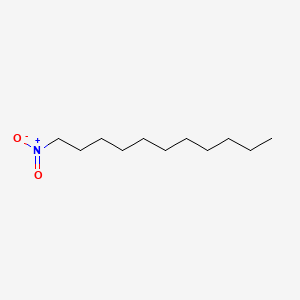
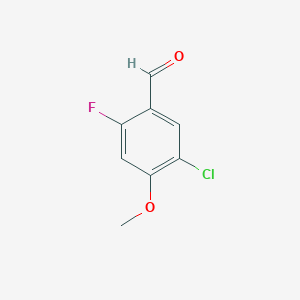
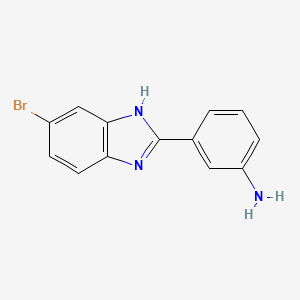
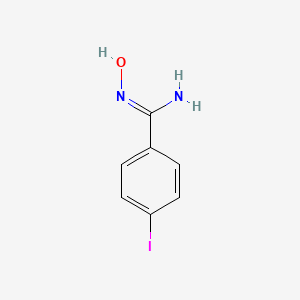
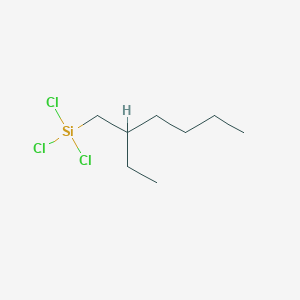
![4-[4-[4-(Dimethylamino)phenyl]-1,3-butadienyl]pyridine](/img/structure/B3253169.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B3253187.png)
